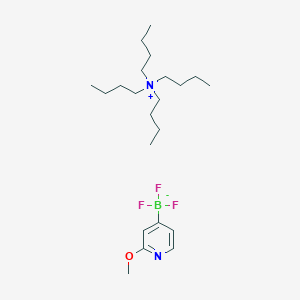
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a tetrabutylazanium cation and a trifluoro-(2-methoxypyridin-4-yl)boranuide anion. Its molecular structure and properties make it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate typically involves the reaction of tetrabutylammonium fluoride with a suitable boron-containing precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoro-(2-methoxypyridin-4-yl)boranuide anion acts as a nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific substrates used. In Suzuki-Miyaura coupling, the products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to investigate its potential as a building block for drug development, particularly in the synthesis of complex molecules with therapeutic properties.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate involves its role as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, the boranuide anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide: Similar in structure but with a fluorophenyl group instead of a methoxypyridinyl group.
Tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide: Contains a methoxyphenyl group, differing in the position of the methoxy group on the aromatic ring.
Uniqueness
Tetrabutylammonium 2-methoxy-4-pyridinetrifluoroborate is unique due to the presence of the methoxypyridinyl group, which can influence its reactivity and interactions in chemical reactions. This structural variation can lead to different electronic and steric properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoro-(2-methoxypyridin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H6BF3NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-6-4-5(2-3-11-6)7(8,9)10/h5-16H2,1-4H3;2-4H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGMOHAGWXPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42BF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














